molecular formula C9H8N2O2 B3285465 4-Aminoisoquinoline-1,3(2H,4H)-dione CAS No. 804430-99-7

4-Aminoisoquinoline-1,3(2H,4H)-dione

Cat. No.: B3285465
CAS No.: 804430-99-7
M. Wt: 176.17 g/mol
InChI Key: YOKIYXLCRKBPPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoisoquinoline-1,3(2H,4H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be adapted to synthesize isoquinoline derivatives . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or rhodium, can enhance the efficiency of the synthesis process . Additionally, catalyst-free processes in water have been explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Aminoisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of isoquinoline-1,3,4(2H)-triones, which are oxygen-rich heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Aminoisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, isoquinoline derivatives have been shown to interact with neurotransmitter receptors, which can modulate neurological functions . Additionally, the compound’s ability to form stable complexes with metal ions can enhance its activity in various biological systems .

Comparison with Similar Compounds

4-Aminoisoquinoline-1,3(2H,4H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

4-amino-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)8(12)11-9(7)13/h1-4,7H,10H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKIYXLCRKBPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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